molecular formula C21H13F3N6O2S B11199784 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11199784
M. Wt: 470.4 g/mol
InChI Key: WCAHOUTYKGYFNA-UHFFFAOYSA-N
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Description

5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combination of a pyrazolo[3,4-d]pyrimidin-4-one core with a trifluoromethyl-substituted oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H13F3N6O2S

Molecular Weight

470.4 g/mol

IUPAC Name

5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28)

InChI Key

WCAHOUTYKGYFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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